5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(1-hydroxyethyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)5-2-7-6(3-8)10-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYDCUWOVYIYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Process for 5-Hydroxymethylthiazole (Analogous Preparation Insight)
- Step 1: Reaction of 2-chloro-5-chloromethylthiazole with a carboxylic acid salt (e.g., sodium formate) in the presence or absence of a solvent and a quaternary ammonium phase transfer catalyst at 25–120°C to form an ester intermediate.
- Step 2: Hydrolysis of the ester intermediate using aqueous strong base (NaOH, KOH, or LiOH) to yield 2-chloro-5-hydroxymethylthiazole.
- Step 3: Dechlorination of 2-chloro-5-hydroxymethylthiazole by catalytic hydrogenation or reaction with zinc/acetic acid or magnesium/alcohol to produce 5-hydroxymethylthiazole.
This multi-step approach highlights the importance of selective substitution and functional group transformations on the thiazole ring, which can be adapted for the synthesis of this compound by modifying reagents and conditions to introduce the hydroxyethyl and aldehyde groups appropriately.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | Hydroxyethyl halide, base (e.g., K2CO3), solvent (DMF) | Introduce hydroxyethyl group at C-5 |
| Formylation | Vilsmeier-Haack reagent (POCl3/DMF) or equivalent | Introduce aldehyde group at C-2 |
| Oxidation/Reduction | Oxidants: KMnO4, CrO3; Reductants: NaBH4, LiAlH4 | Adjust oxidation state of substituents |
| Hydrolysis (if ester intermediate) | Aqueous NaOH or KOH | Convert esters to alcohols or acids |
| Dechlorination (if chlorinated intermediate) | Catalytic hydrogenation, Zn/AcOH, Mg/ROH | Remove chlorine substituent |
Research Findings and Analysis
- The aldehyde group in this compound is reactive and can be selectively oxidized or reduced, enabling further functionalization.
- The hydroxyethyl substituent enhances solubility and provides a handle for nucleophilic substitution reactions.
- Phase transfer catalysts significantly improve reaction rates and yields in halide substitution steps.
- Polar aprotic solvents facilitate nucleophilic substitutions and formylation reactions by stabilizing charged intermediates.
- Industrial processes focus on minimizing side reactions such as over-oxidation or polymerization of aldehyde groups.
Summary Table of Preparation Methods
| Method Type | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation + Formylation | 2-Aminothiazole | Hydroxyethyl halide, Vilsmeier-Haack reagent | Straightforward, well-established | Multi-step, moderate yields |
| Ester Intermediate Route | 2-Chloro-5-chloromethylthiazole | Sodium formate, phase transfer catalyst, base hydrolysis, dechlorination | Scalable, industrially viable | Requires handling chlorinated intermediates |
| Oxidation/Reduction Modifications | Thiazole derivatives with methyl/hydroxyethyl groups | KMnO4, NaBH4, LiAlH4 | Versatile functional group control | Sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 5-(1-Carboxyethyl)-1,3-thiazole-2-carbaldehyde.
Reduction: 5-(1-Hydroxyethyl)-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde serves as an important intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds. Its aldehyde group can participate in various condensation reactions, facilitating the formation of new carbon-carbon bonds essential for developing novel compounds.
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties. Research indicates that derivatives of thiazole compounds exhibit significant biological activities, including antimicrobial and anticancer effects.
- Antimicrobial Activity : Studies have shown that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Its mechanism often involves disrupting microbial cell functions.
- Anticancer Activity : Preliminary investigations into the anticancer potential of this compound reveal its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, related thiazole derivatives have demonstrated IC50 values indicating potent cytotoxic effects against these cell lines.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| T1 | MCF-7 | 2.21 | Apoptosis induction |
| T26 | BGC-823 | 1.67 | Cell cycle arrest |
| T38 | HepG2 | 1.11 | Apoptosis induction |
Biological Mechanisms
The biological activity of this compound is largely attributed to its functional groups:
- Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Thiazole Ring : The thiazole structure may interact with various biological receptors, modulating their functions and contributing to the compound's overall biological effects.
Case Study 1: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of thiazole derivatives highlighted that this compound demonstrated effective inhibition against several pathogenic strains. In vitro assays confirmed its ability to disrupt cell wall synthesis in bacteria, suggesting a mechanism similar to that of traditional antibiotics.
Case Study 2: Anticancer Potential
In a study focusing on the anticancer effects of thiazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. Results indicated that certain derivatives could induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde involves its interaction with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Functional Group Variations
a) 5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde
- Structure : Features a dioxolane ring at the 5-position instead of hydroxyethyl.
- Implications : The dioxolane acts as a protecting group for the aldehyde, enhancing stability under acidic/basic conditions compared to the unprotected aldehyde in the target compound. This alters reactivity in synthetic pathways .
b) N-[2-(Substituted Phenyl)-1,3-thiazol-5-yl]acetamide Derivatives (9a–9e)
- Structure : These compounds (e.g., 9c: bromophenyl-substituted) retain the thiazole core but replace the carbaldehyde with acetamide (-NHCOCH₃) and include aryl substituents.
- Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the target compound’s likely Hantzsch thiazole synthesis .
- The acetamide group enables hydrogen bonding, contrasting with the aldehyde’s electrophilic reactivity .
c) Ethyl 2-(Ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
- Structure: Contains a dihydrothiazole ring with ester and imino groups.
- Synthesis : Synthesized via a one-pot method, highlighting divergent strategies for thiazole functionalization compared to the target compound .
- Reactivity: The ester group allows hydrolysis to carboxylic acids, while the imino group may participate in tautomerism, absent in the aldehyde-containing target .
Pharmacologically Relevant Analogues
a) Hydroxypioglitazone Metabolite
- Structure : Incorporates a 5-(1-hydroxyethyl)pyridine moiety linked to a thiazolidinedione ring.
- Function : The thiazolidinedione is critical for peroxisome proliferator-activated receptor (PPAR-γ) activation, a mechanism absent in the simpler thiazole-carbaldehyde structure .
b) 2-(2-((1H-Indol-5-yl)methylene)hydrazinyl)thiazole Derivatives
- Structure : Combines thiazole with indole-hydrazone moieties.
- Synthesis : Uses Hantzsch thiazole synthesis followed by hydrazone formation, a stepwise approach that contrasts with the target compound’s direct functionalization .
- Activity : These derivatives exhibit antioxidant and cytotoxic properties, suggesting that hybrid heterocyclic systems amplify bioactivity compared to standalone thiazole-carbaldehydes .
Physicochemical and Spectral Comparisons
Biological Activity
5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde, a compound with significant potential in medicinal chemistry, has been investigated for its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a thiazole ring, which is known for its various biological activities. The aldehyde functional group is critical for its reactivity and interaction with biological targets.
Biological Activities
The compound has been studied for several key biological activities:
1. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL . Comparative studies suggest that its efficacy is on par with standard antibiotics like ceftriaxone, which highlights its potential as an alternative antimicrobial agent .
2. Anticancer Activity:
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves inducing apoptosis and disrupting the cell cycle at the S phase, leading to increased lactate dehydrogenase (LDH) levels in treated cells .
3. Anti-inflammatory Activity:
The compound has also been evaluated for its anti-inflammatory effects. It exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in cell-based assays, suggesting its potential utility in treating inflammatory diseases .
4. Antituberculosis Activity:
Recent studies have explored the compound's activity against Mycobacterium tuberculosis. It was found to inhibit the growth of drug-resistant strains, indicating its promise as a candidate for tuberculosis treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Receptor Interaction: The thiazole ring may interact with various biological receptors, modulating their function and contributing to the compound's diverse effects .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC (µg/mL) | IC50 (µM) | Notes |
|---|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 40 - 50 | - | Comparable to ceftriaxone |
| Anticancer | MCF-7, HeLa | - | 225 | Induces apoptosis and cell cycle arrest |
| Anti-inflammatory | IL-6, TNF-α in vitro | - | - | Significant inhibition observed |
| Antituberculosis | Drug-resistant M. tuberculosis | - | - | Effective against multiple resistant strains |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiazole precursors and hydroxyethyl derivatives. Key steps include:
- Use of acetic acid as a solvent and sodium acetate as a catalyst for cyclization (e.g., reflux for 3–5 hours) .
- Optimization of substituent positions via aldehyde functionalization, as seen in analogous thiazole-carbaldehyde syntheses .
- Characterization of intermediates via IR and NMR to confirm aldehyde and hydroxyethyl moieties .
- Critical Data : Reported yields for similar thiazole derivatives range from 70–85% under optimized conditions .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Elemental Analysis : Compare calculated vs. experimental C, H, N, and S content (e.g., deviations <0.4% indicate high purity) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aldehyde proton (~9.8–10.2 ppm) and hydroxyethyl group signals (e.g., δ 1.5–1.7 ppm for CH₃, δ 4.2–4.5 ppm for CH-OH) .
- IR : Look for aldehyde C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
- Melting Point : Consistency with literature values (±2°C) indicates purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst loading) .
- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm stereochemistry .
- Computational Validation : Re-optimize density functional theory (DFT) models with solvent effects and dispersion corrections to align with experimental reactivity trends .
Q. What strategies are employed to study the biological activity of this compound, particularly in disease models?
- Methodological Answer :
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with enzymes or receptors. For example, thiazole derivatives show activity against metabolic enzymes .
- In Vitro Assays : Test inhibition of enzymes like lipoxygenase or cyclooxygenase, using UV-Vis spectroscopy to monitor substrate conversion .
- In Vivo Models : Evaluate therapeutic potential in nonalcoholic fatty liver disease (NAFLD) models, as structurally related compounds demonstrate hepatoprotective effects .
Q. How can factorial design optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Variable Selection : Test factors like temperature (80–120°C), solvent polarity (acetic acid vs. DMF), and catalyst type (e.g., NaOAc vs. K₂CO₃) .
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and maximize yield .
- Case Study : A 2³ factorial design for analogous thiazoles identified solvent-catalyst interactions as critical for regioselectivity .
Key Research Challenges
- Stereochemical Control : The hydroxyethyl group’s configuration (R/S) may influence bioactivity but is rarely characterized in existing studies. Chiral HPLC or Mosher ester analysis is recommended .
- Data Reproducibility : Discrepancies in melting points or spectral data across labs suggest strict protocol standardization is needed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
